6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azaspirooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The azaspirooctane moiety is then constructed through a series of cyclization reactions. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the azaspirooctane structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and methanesulfonic acid for cyclization . Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the pyrimidine ring.
Scientific Research Applications
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The azaspirooctane structure provides additional binding sites, increasing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrimidine ring, known for its biological activity.
Spiro[indole-pyrazolo[3,4-b]quinoline]: A spiro compound with a similar structural motif.
Uniqueness
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-[4-(trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)9-2-5-17-11(18-9)19-6-8(10(20)21)12(7-19)3-1-4-12/h2,5,8H,1,3-4,6-7H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFILFYIGQILJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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